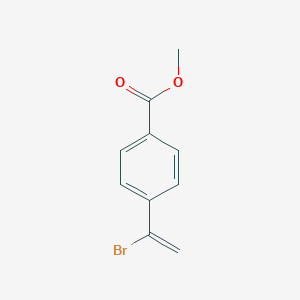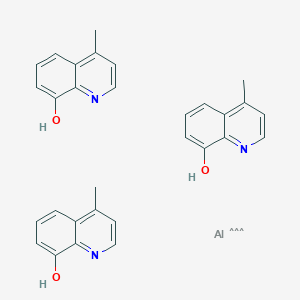
CID 51358301
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methyl-8-hydroxyquinoline)aluminum is a coordination complex where aluminum is bonded in a bidentate manner to the conjugate base of three 4-methyl-8-hydroxyquinoline ligands. This compound is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) due to its excellent stability and high fluorescence quantum yield.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methyl-8-hydroxyquinoline)aluminum typically involves the reaction of aluminum salts, such as aluminum chloride or aluminum nitrate, with 4-methyl-8-hydroxyquinoline in an organic solvent like isopropanol. The reaction is usually carried out under reflux conditions, followed by the addition of a base such as ammonia hydroxide to precipitate the product. The precipitate is then washed with isopropanol and purified by vacuum sublimation .
Industrial Production Methods
In industrial settings, the production of tris(4-methyl-8-hydroxyquinoline)aluminum can be scaled up by using high-purity aluminum oxide and 4-methyl-8-hydroxyquinoline. The reaction is conducted under controlled vapor conditions at temperatures ranging from 190°C to 240°C, with water removal facilitated by phosphorus anhydride .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methyl-8-hydroxyquinoline)aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: It can be reduced using reducing agents, although this is less common.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other quinoline derivatives or similar ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(4-methyl-8-hydroxyquinoline)aluminum has a wide range of applications in scientific research:
Chemistry: It is used as a luminescent material in OLEDs, providing green light emission with high efficiency.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and luminescence.
Industry: Apart from OLEDs, it is used in the development of organic solar cells and other optoelectronic devices
Mecanismo De Acción
The mechanism by which tris(4-methyl-8-hydroxyquinoline)aluminum exerts its effects is primarily through its interaction with light. The aluminum center in the complex facilitates the transfer of electrons, leading to the emission of light when excited. This process involves the absorption of photons, excitation of electrons to higher energy states, and subsequent emission of light as the electrons return to their ground state .
Comparación Con Compuestos Similares
Similar Compounds
Tris(8-hydroxyquinoline)aluminum: Known for its use in OLEDs, providing green light emission.
Bis(8-hydroxyquinoline)zinc: Another luminescent compound used in optoelectronic applications.
8-Hydroxyquinoline complexes of tin: Used in OLEDs and other electronic devices.
Uniqueness
Tris(4-methyl-8-hydroxyquinoline)aluminum is unique due to the presence of the methyl group on the quinoline ligand, which can influence its luminescent properties and stability. This makes it particularly suitable for specific applications where tailored luminescence and stability are required .
Propiedades
Fórmula molecular |
C30H27AlN3O3 |
|---|---|
Peso molecular |
504.5 g/mol |
InChI |
InChI=1S/3C10H9NO.Al/c3*1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h3*2-6,12H,1H3; |
Clave InChI |
ZXSSKJWTTKRRSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
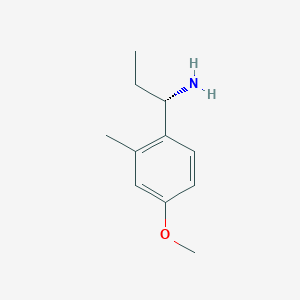
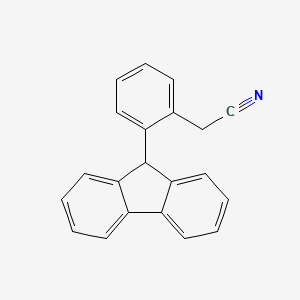
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
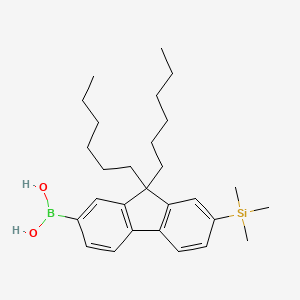
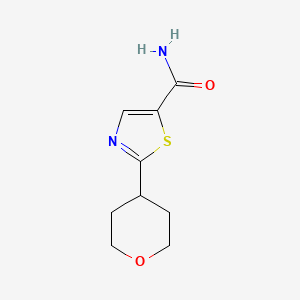
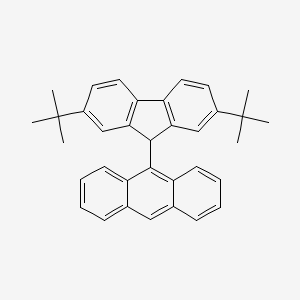
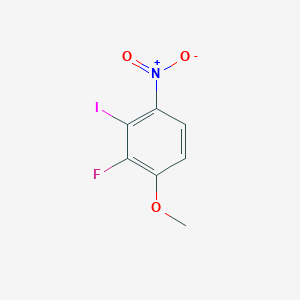
![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
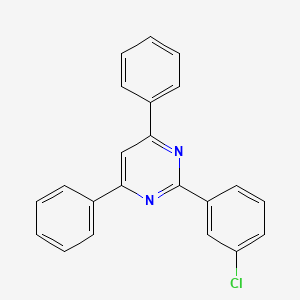
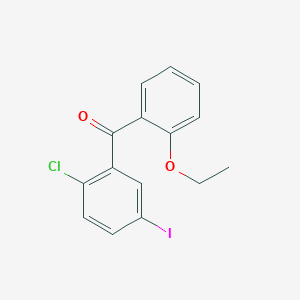
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
